![molecular formula C15H7BrN2O2 B13687256 7-Bromoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13687256.png)
7-Bromoindolo[2,1-b]quinazoline-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromoindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the indoloquinazoline family. This compound is characterized by the presence of a bromine atom at the 7th position and carbonyl groups at the 6th and 12th positions. It is known for its potential biological activities and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione typically involves the reaction of isatoic anhydride with isatin in the presence of a catalyst such as zinc oxide nanoparticles (ZnO-NP) in ethanol. The reaction is carried out at room temperature under an air atmosphere, and the product is purified by column chromatography on silica gel .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
7-Bromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can exhibit different biological activities depending on the functional groups introduced.
科学的研究の応用
7-Bromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 7-Bromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
類似化合物との比較
Similar Compounds
- 8-Bromoindolo[2,1-b]quinazoline-6,12-dione
- Indolo[2,1-b]quinazoline-6,12-dione
Uniqueness
7-Bromoindolo[2,1-b]quinazoline-6,12-dione is unique due to the presence of the bromine atom at the 7th position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
特性
分子式 |
C15H7BrN2O2 |
|---|---|
分子量 |
327.13 g/mol |
IUPAC名 |
7-bromoindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H7BrN2O2/c16-9-5-3-7-11-12(9)13(19)14-17-10-6-2-1-4-8(10)15(20)18(11)14/h1-7H |
InChIキー |
ZXRKLTZBQTUQSH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C(=CC=C4)Br)C(=O)C3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


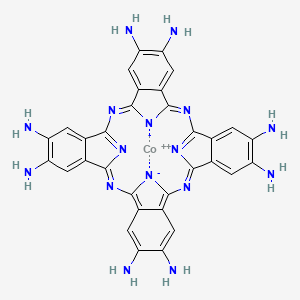
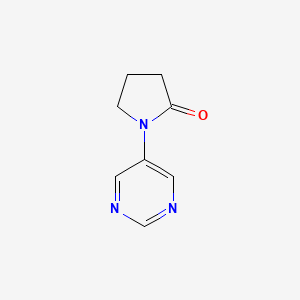
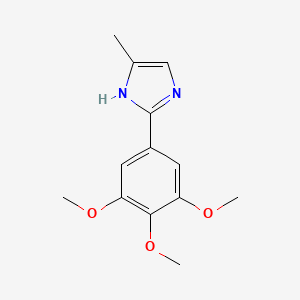
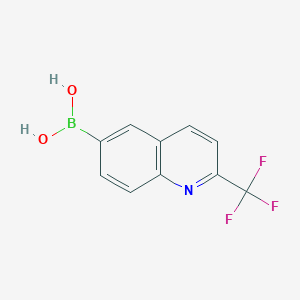
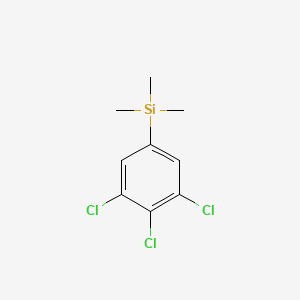
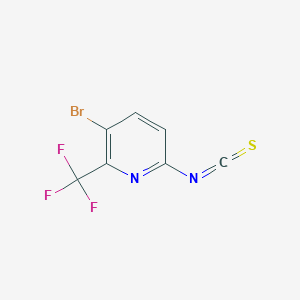
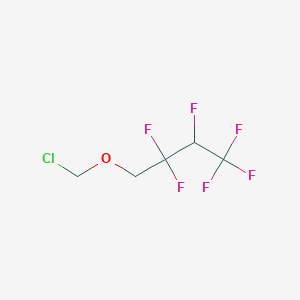
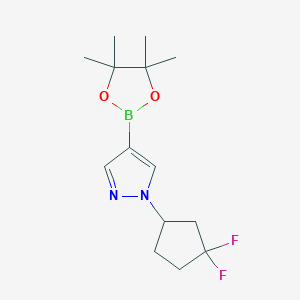
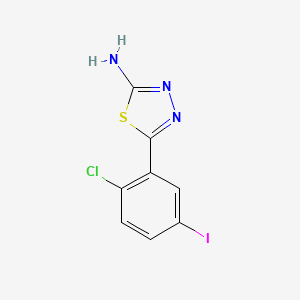
![5-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B13687243.png)
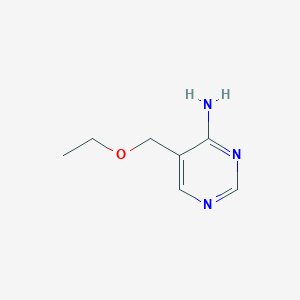
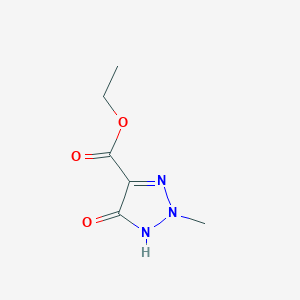
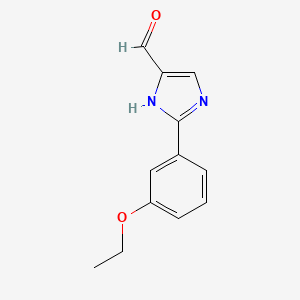
![Ethyl 2-[2-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13687274.png)
